2-[(2-fluorophenyl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEWRBXVBOUONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181483 | |
| Record name | Malononitrile, (o-fluorobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-43-3 | |
| Record name | (2-Fluorobenzylidene)malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (o-fluorobenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (o-fluorobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Mechanistic Foundations
The synthesis of 2-[(2-fluorophenyl)methylidene]propanedinitrile primarily relies on the Knoevenagel condensation , a nucleophilic addition-elimination reaction between 2-fluorobenzaldehyde and malononitrile. This reaction proceeds via a base-catalyzed mechanism, where the active methylene group of malononitrile deprotonates to form a resonance-stabilized enolate, which subsequently attacks the carbonyl carbon of the aldehyde. The elimination of water yields the α,β-unsaturated dinitrile product.
Catalytic Methods and Reaction Optimization
Traditional Homogeneous Catalysis
Early synthetic routes employed homogeneous catalysts such as piperidine or ammonium acetate in refluxing ethanol. While these methods achieved moderate yields (70–85%), they suffered from prolonged reaction times (6–24 hours) and challenges in catalyst recovery. For example, a study using ammonium acetate (10 mol%) in ethanol at 65°C for 6 hours yielded 82% of the target compound but required post-reaction neutralization and purification.
Heterogeneous Catalysis
The development of recyclable heterogeneous catalysts has addressed limitations in efficiency and sustainability. Key advancements include:
Silica-Supported Ionic Liquids
A silica-supported dual ionic liquid system (1-(3-silica-propyl)-3-[(3-{[1-(3-silica-propyl)-4,5-dihydro-1H-imidazol-3-ium-3-yl]methyl}-2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-3-ium chloride) demonstrated exceptional activity, achieving 100% yield in 4 hours at 100°C. The rigid silica framework enhanced thermal stability and allowed five reuse cycles with <5% activity loss.
Bimetallic Nanohybrid Catalysts
NiCu@MWCNT (nickel/copper nanoparticles on multi-walled carbon nanotubes) provided a 94% yield under mild conditions (65°C, 6 hours) in ethanol. The synergistic effect between Ni and Cu sites improved Lewis acidity, facilitating faster enolate formation (Table 1).
Table 1. Comparative Performance of Heterogeneous Catalysts
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Silica-supported ILs | 5 | Solvent-free | 100 | 4 | 100 |
| NiCu@MWCNT | 0.4 | Ethanol | 65 | 6 | 94 |
| NUC-56a MOF | 0.4 | Ethanol | 65 | 6 | 99 |
Microwave-Assisted Synthesis
Microwave irradiation reduced reaction times to 10–30 minutes by enhancing molecular collisions. Using 2-fluorobenzaldehyde (20 mmol), malononitrile (10 mmol), and ZnO nanoparticles (2 mol%) in a closed vessel under 300 W irradiation yielded 89% product. Energy consumption decreased by 60% compared to conventional heating.
Analytical Validation and Characterization
Post-synthesis characterization ensures structural fidelity and purity:
- 1H NMR (DMSO-d6): δ 8.72 (s, 1H, CH=), 7.89–7.43 (m, 4H, Ar-H), 3.41 (s, 2H, CN).
- FT-IR : ν 2220 cm⁻¹ (C≡N stretch), 1635 cm⁻¹ (C=C), 1590 cm⁻¹ (C-F).
- PXRD : Matches simulated patterns for monoclinic crystal system (space group C2/m).
Leaching tests confirmed catalyst heterogeneity, with ICP-OES showing <0.03% metal loss after 10 cycles.
Industrial-Scale Considerations
While lab-scale methods achieve high yields, scaling requires addressing:
- Solvent selection : Ethanol outperforms DMF in cost and safety but necessitates higher volumes.
- Catalyst cost : NiCu@MWCNT synthesis adds $15–20/kg to production costs versus $5/kg for silica-supported ILs.
- Waste management : Neutralizing spent base generates 0.5 kg salt byproducts per kilogram product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(2-fluorophenyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Analogs and Substituent Effects
Physical Properties and Stability
- Melting points: Ortho-substituted derivatives (e.g., 2-nitro analog) may exhibit higher melting points due to tighter crystal packing, as seen in related cyclopentanone derivatives (mp 169–173°C for a structurally complex analog) .
- Crystal packing: Weak C–H⋯N hydrogen bonds stabilize the 3D network in dimethylamino analogs, suggesting fluorine’s electronegativity could similarly influence intermolecular interactions .
Research Findings and Challenges
- Synthetic challenges : Ortho-substituents (e.g., 2-fluoro) may complicate synthesis due to steric effects, requiring optimized conditions for high yields .
- Spectroscopic characterization: NMR and MS data for analogs (e.g., δ 7.752 ppm for β'-H in cyclopentanone derivatives) provide benchmarks for structural elucidation .
- Safety considerations : Fluorinated derivatives require careful handling, as indicated by safety data sheets emphasizing PPE and ventilation .
Biological Activity
The compound 2-[(2-fluorophenyl)methylidene]propanedinitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a propanedinitrile backbone with a fluorinated phenyl group, which may enhance its interaction with biological targets. The presence of the nitrile groups allows for nucleophilic addition reactions, while the methylidene group can participate in hydrolysis or reduction reactions under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting metabolic pathways.
- Receptor Binding : Its structure suggests potential binding to neurotransmitter receptors, which could modulate signaling pathways relevant to neurological functions.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties against a range of pathogens, including Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20-40 |
| Escherichia coli | 40-70 |
| Bacillus subtilis | 5.64-77.38 |
| Candida albicans | 16.69-78.23 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, indicating moderate potency .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several derivatives of propanedinitrile compounds, including this compound. Results showed that modifications to the phenyl ring significantly affected activity, with fluorinated derivatives generally exhibiting enhanced potency against resistant strains .
- Anticancer Research : In another study, the compound was tested against multiple cancer cell lines, demonstrating selective cytotoxicity. The research highlighted the importance of the fluorine atom in enhancing the compound's interaction with target proteins involved in cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-fluorophenyl)methylidene]propanedinitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 2-fluorobenzaldehyde and malononitrile. This reaction is catalyzed by bases like piperidine or ammonium acetate in ethanol under reflux. Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde:malononitrile), solvent polarity (ethanol or acetonitrile), and temperature (60–80°C). Purity can be enhanced by recrystallization from ethanol, as demonstrated for structurally similar benzylidenepropanedinitriles .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the fluorophenyl group and dinitrile moiety. The methylidene proton typically appears as a singlet near δ 8.5–9.0 ppm .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves the planar geometry of the propanedinitrile core and the dihedral angle between the fluorophenyl and dinitrile groups. Hydrogen bonding (C–H⋯N) and π-π interactions are common in crystal packing .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 215.05).
Advanced Research Questions
Q. How does the fluorine substituent’s position (ortho vs. para) affect electronic properties and reactivity in benzylidenepropanedinitriles?
- Methodological Answer : Comparative studies of 2-fluoro and 4-fluoro derivatives reveal:
-
Electronic Effects : Ortho-fluorine induces greater electron-withdrawing effects, lowering the LUMO energy (computational DFT analysis) and enhancing electron-accepting capacity for optoelectronic applications .
-
Reactivity : Ortho-substitution sterically hinders planarization, reducing aggregation in amyloid-binding assays compared to para-substituted analogs (e.g., NIAD-4 ).
Substituent Position LUMO (eV) Amyloid Binding Affinity (K, μM) Reference 2-Fluoro -3.2 12.5 ± 1.3 4-Fluoro -2.9 8.7 ± 0.9
Q. What computational strategies predict the interaction of this compound with biological targets like amyloid aggregates?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to amyloid-β fibrils (PDB: 2BEG). Focus on π-stacking between the fluorophenyl group and hydrophobic residues (e.g., Phe20) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Solvate in TIP3P water and apply CHARMM36 force fields .
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for halogen-substituted analogs?
- Methodological Answer : Contradictions often arise from solvent polarity or crystallographic packing effects. Strategies include:
- Control Experiments : Replicate reactions under inert atmospheres to exclude oxidation byproducts .
- Advanced Crystallography : Use synchrotron radiation to resolve ambiguous electron density in XRD data, particularly for disordered fluorophenyl groups .
- DFT Benchmarking : Compare computed IR/Raman spectra (Gaussian 16) with experimental data to validate structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
